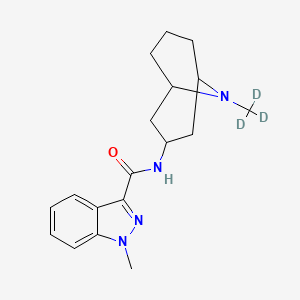
4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and stability. These properties for “4-(3’-Methoxybenzoyl)-N,N-diethylbenzamide” are not available due to lack of specific research or data .Applications De Recherche Scientifique
Identification of Metabolites : In the study of synthetic cannabinoids, such as 3-(4-Methoxybenzoyl)-1-pentylindole (RCS-4), the metabolites have been identified using techniques like gas chromatography-mass spectrometry. This research is crucial for understanding the metabolism and potential effects of these compounds (Kavanagh et al., 2012).
Chemical Synthesis and Modification : Research has focused on the synthesis and modification of benzamide compounds, which includes the study of 4-substituted N,N-dimethylbenzamides. This is significant for the development of new chemicals and drugs (Sainsbury, 1975).
Molecular Structure Analysis : The molecular structure and intermolecular interactions of similar compounds, like N-3-hydroxyphenyl-4-methoxybenzamide, have been analyzed using X-ray diffraction and DFT calculations. This helps in understanding the properties and potential applications of these molecules (Karabulut et al., 2014).
Antimicrobial Properties : Some derivatives, such as N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides, have shown promising antibacterial and antifungal properties. This suggests potential applications in treating microbial diseases (Desai et al., 2013).
Catalytic Applications : Studies have demonstrated the use of related compounds, like N-methoxybenzamide, in [Cp*RhIII]-catalyzed annulation reactions. This has implications for organic synthesis and the development of new pharmaceuticals (Xiong et al., 2018).
Neuroleptic Synthesis : Research has shown the use of Diethylaminosulfur Trifluoride in synthesizing neuroleptic compounds like N-[(1-Ethyl-2-Pyrrolidinyl)Methyl]-5-(3-Fluoropropyl-2-Methoxybenzamide. This highlights the compound's role in creating important pharmaceuticals (Mukherjee, 1990).
Orientations Futures
Propriétés
IUPAC Name |
(3S)-3-(1,3-benzodioxol-5-yloxymethyl)-4-phenylpiperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-2-4-14(5-3-1)17-8-9-20-11-15(17)12-21-16-6-7-18-19(10-16)23-13-22-18/h1-7,10,15,17,20H,8-9,11-13H2/t15-,17?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYNWBMXOQBJAI-MYJWUSKBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H](C1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(t-Boc)-2,2-dimethyl-4-phenyl-1,3-oxazolidin-5-yl]formic Acid Ethyl Ester](/img/structure/B562501.png)



![(3S,4aS,8aS)-2-[(3R)-3-Amino-2-hydroxy-4-(phenylsulfanyl)butyl]decahydroisoquinoline-3-carboxylic acid](/img/structure/B562511.png)
![(3S,4aS,8aS)-Decahydro-N-(2-hydroxy-1,1-dimethylethyl)-2-[(2R,3R)-2-hydroxy-3-carbobenzyloxyamino-4-phenylthiobutyl]-3-isoquinolinecarboxamide](/img/structure/B562512.png)





methyl}naphthalene-2,7-disulfonic acid](/img/structure/B562521.png)
